Cas no 560997-28-6 ((Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide)

(Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide structure
560997-28-6 structure
Product Name:(Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide
CAS No:560997-28-6
MF:C20H11Cl2N5O3S
MW:472.304040193558
CID:6341916
PubChem ID:2446034
Update Time:2025-07-10

(Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide
    • Z44345671
    • 2-cyano-N-(2,3-dichlorophenyl)-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide
    • EN300-26608751
    • 560997-28-6
    • Inchi: 1S/C20H11Cl2N5O3S/c21-14-3-1-4-15(18(14)22)26-19(28)13(11-23)9-12-5-6-17(16(10-12)27(29)30)31-20-24-7-2-8-25-20/h1-10H,(H,26,28)/b13-9-
    • InChI Key: FKOXTTQFNRXVHM-LCYFTJDESA-N
    • SMILES: ClC1C(=CC=CC=1NC(/C(/C#N)=C\C1=CC=C(C(=C1)[N+](=O)[O-])SC1N=CC=CN=1)=O)Cl

Computed Properties

  • Exact Mass: 470.9959658g/mol
  • Monoisotopic Mass: 470.9959658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 734
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 150Ų

(Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26608751-0.05g
2-cyano-N-(2,3-dichlorophenyl)-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide
560997-28-6 95.0%
0.05g
$246.0 2025-03-20

(Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide Related Literature

Additional information on (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide

Comprehensive Analysis of (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide (CAS No. 560997-28-6)

The compound (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide (CAS No. 560997-28-6) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its intricate structure, featuring a cyano group, a dichlorophenyl moiety, and a nitro-pyrimidinylsulfanylphenyl backbone, makes it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "What is the role of (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide in drug discovery?" and "How does CAS No. 560997-28-6 contribute to agrochemical innovation?".

One of the most striking features of CAS No. 560997-28-6 is its unique Z-configuration, which influences its stereochemical behavior and interaction with biological targets. The presence of the cyano (-CN) group enhances its electrophilic character, making it a candidate for nucleophilic addition reactions in synthetic chemistry. Meanwhile, the 2,3-dichlorophenyl fragment is known for its role in modulating lipophilicity and binding affinity, a trait often exploited in the design of enzyme inhibitors. Researchers frequently search for "synthesis methods for (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide" to optimize its production for lab-scale and industrial applications.

In the context of drug discovery, (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide has garnered attention due to its potential as a kinase inhibitor. Kinases are pivotal in cellular signaling pathways, and their dysregulation is linked to diseases like cancer and inflammatory disorders. The nitro-pyrimidinylsulfanyl moiety in this compound may interact with ATP-binding sites, a hypothesis supported by molecular docking studies. Queries such as "Can CAS No. 560997-28-6 be used in targeted cancer therapy?" reflect the growing interest in its therapeutic applications. Additionally, its agrochemical potential is being explored, particularly in developing next-generation pesticides with improved selectivity and environmental safety.

From a synthetic chemistry perspective, the compound's sulfanyl (S-phenyl) bridge offers versatility for further functionalization, enabling the creation of derivatives with tailored properties. This adaptability aligns with the rising demand for "customizable scaffolds in medicinal chemistry," a trending topic in 2024. Moreover, the nitro group introduces redox-active characteristics, which could be leveraged in prodrug design or catalytic applications. Researchers are also investigating its stability under various pH conditions, addressing questions like "How stable is (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide in physiological environments?".

Environmental and regulatory considerations are paramount in modern chemical research. While CAS No. 560997-28-6 is not classified as hazardous, its dichlorophenyl component necessitates careful handling to prevent ecological accumulation. Sustainable synthesis routes, such as microwave-assisted or flow chemistry techniques, are being explored to minimize waste and energy consumption—a response to the popular search term "green chemistry approaches for complex organics." Furthermore, computational tools like QSAR (Quantitative Structure-Activity Relationship) models are employed to predict its biodegradability and toxicity, ensuring compliance with global regulatory standards.

In conclusion, (Z)-2-Cyano-N-(2,3-dichlorophenyl)-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide represents a multifaceted compound with broad scientific appeal. Its structural complexity and functional diversity position it at the intersection of drug development, agrochemical innovation, and sustainable chemistry. As research progresses, answering queries like "What are the latest breakthroughs involving CAS No. 560997-28-6?" will remain critical for both academia and industry. This compound exemplifies how targeted molecular design can address pressing challenges in health and agriculture while adhering to environmental stewardship.

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